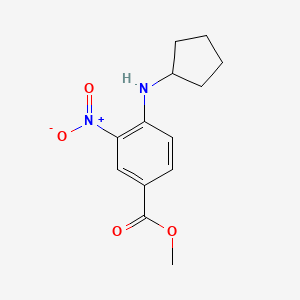

Methyl 4-(cyclopentylamino)-3-nitrobenzoate

Description

Methyl 4-(cyclopentylamino)-3-nitrobenzoate (C₁₃H₁₆N₂O₄, molecular weight: 264.28 g/mol) is a nitro-substituted benzoate derivative featuring a cyclopentylamine group at the 4-position of the aromatic ring. This compound is synthesized via nucleophilic aromatic substitution, where the cyclopentylamine replaces a leaving group (e.g., chlorine) on the nitrobenzoate scaffold under basic conditions . Its structure is characterized by a methyl ester at the 1-position, a nitro group at the 3-position, and a cyclopentylamino substituent at the 4-position.

Properties

IUPAC Name |

methyl 4-(cyclopentylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-13(16)9-6-7-11(12(8-9)15(17)18)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGFARQJQCCUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by amination. The nitration step introduces the nitro group at the meta position relative to the ester group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting methyl 3-nitrobenzoate is then subjected to nucleophilic substitution with cyclopentylamine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and reduce by-products.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products:

Reduction: Methyl 4-(cyclopentylamino)-3-aminobenzoate.

Substitution: 4-(Cyclopentylamino)-3-nitrobenzoic acid.

Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates

Methyl 4-(cyclopentylamino)-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs targeting specific enzymes or receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially offering therapeutic benefits against diseases such as cancer or infections.

2. Antiviral Research

Recent studies have explored the compound's potential as a precursor for synthesizing macrocyclic inhibitors of hepatitis C virus (HCV) proteases. These derivatives exhibit significant anti-HCV activity, making them candidates for further pharmacological development .

Materials Science

1. Novel Material Development

The unique structural characteristics of this compound make it suitable for the creation of new materials with specific electronic or optical properties. Research is ongoing to investigate how modifications to this compound can lead to enhanced material performance in applications such as organic electronics or photonics.

Biological Studies

1. Antimicrobial and Anticancer Properties

Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer activities. Investigations into its mechanism of action suggest that it may inhibit specific biological pathways, thus providing a basis for further exploration in drug development.

2. Mechanism of Action

The mechanism by which this compound exerts its effects is linked to its ability to interact with various molecular targets within biological systems. This interaction may lead to inhibition or activation of critical pathways involved in disease progression, making it a valuable subject for further research .

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopentylamino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Cycloalkylamino Derivatives

- Methyl 4-(cyclohexylamino)-3-nitrobenzoate: Structure: Cyclohexylamino substituent instead of cyclopentyl. Synthesis: Prepared via nucleophilic substitution of methyl 4-chloro-3-nitrobenzoate with cyclohexylamine, yielding 88% . Applications: Intermediate for ferroptosis inhibitors; reduced to amines for bioactive derivatives .

- Methyl 4-(cyclobutylamino)-3-nitrobenzoate: Synthesis: Derived from ethyl 4-(cyclobutylamino)-3-nitrobenzoate via ester hydrolysis. Crystallography: Exhibits distinct hydrogen-bonding patterns due to smaller cyclobutyl group, affecting solubility .

Alkylamino Derivatives

- Methyl 4-(butylamino)-3-nitrobenzoate: Synthesis: Achieved in 81% yield using butylamine and methyl 4-chloro-3-nitrobenzoate. The butyl group enhances lipophilicity for metal complexation in anticancer agents .

- Methyl 4-(ethylamino)-3-nitrobenzoate: Derivatives: Hydrolyzed to 4-ethylamino-3-nitrobenzoic acid, a precursor for heterocyclic drugs .

Aryl and Functionalized Derivatives

- Methyl 4-(benzylamino)-3-nitrobenzoate: Structure: Benzyl group introduces aromaticity and π-π interactions. Properties: Molecular weight 286.28 g/mol; 36 bonds with rotatable benzyl and ester groups . Applications: Used in supramolecular chemistry for hydrogen-bonded aggregates .

- Methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate: Synthesis: Features a methoxy-oxoethyl side chain, increasing polarity (C₁₁H₁₂N₂O₆, MW: 268.22) .

Reactivity and Functionalization

- Nitro Reduction: The nitro group in these compounds is readily reduced to an amine under hydrogenation (e.g., Pd/C or Pd(OH)₂), enabling access to diamino derivatives for drug discovery .

- Ester Hydrolysis: Methyl esters are hydrolyzed to carboxylic acids under basic conditions (e.g., K₂CO₃/MeOH), forming bioactive acids like 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) .

Biological Activity

Methyl 4-(cyclopentylamino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H16N2O4

- Molecular Weight : 252.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a nitro group, an ester functional group, and a cyclopentylamine moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nitro group may enhance its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

Potential Targets:

- Adenosine Receptors : Similar compounds have shown activity as agonists or antagonists at adenosine receptors, which are involved in numerous physiological processes including inflammation and cancer progression.

- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Line Studies : In a study involving various cancer cell lines, this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .

- Inflammation Models : The compound was tested in an in vitro model of inflammation where it significantly reduced TNF-α levels, suggesting potential anti-inflammatory properties. This effect was comparable to known anti-inflammatory agents .

Computational Studies

Computational docking studies have suggested that this compound can effectively bind to the active sites of various target proteins, indicating its potential as a lead compound for further development. Molecular dynamics simulations revealed stable interactions within the binding pocket, supporting its viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.